sodium;naphthalene-2-sulfinate
CAS No.:
Cat. No.: VC13420279
Molecular Formula: C10H7NaO2S
Molecular Weight: 214.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H7NaO2S |
---|---|
Molecular Weight | 214.22 g/mol |
IUPAC Name | sodium;naphthalene-2-sulfinate |
Standard InChI | InChI=1S/C10H8O2S.Na/c11-13(12)10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H,(H,11,12);/q;+1/p-1 |
Standard InChI Key | JGGFVSGYTHUAOQ-UHFFFAOYSA-M |
Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)S(=O)[O-].[Na+] |
Introduction
Chemical Identity and Physical Properties
Sodium 2-naphthalenesulfonate is the sodium salt of 2-naphthalenesulfonic acid, with the molecular formula C₁₀H₇NaO₃S and a molar mass of 230.22 g/mol . Key physical properties include:
The compound exhibits a naphthalene backbone substituted with a sulfonate group at the 2-position, contributing to its surfactant-like behavior and solubility in polar solvents .
Synthesis and Purification
Sulfonation of Naphthalene
The primary synthesis route involves the sulfonation of naphthalene with concentrated sulfuric acid at elevated temperatures (160–166 °C)2 . This reaction preferentially forms the thermodynamically stable 2-sulfonic acid isomer due to steric and electronic factors. Key steps include:
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Sulfonation:
Byproduct α-naphthalenesulfonic acid is minimized through controlled heating .
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Neutralization:
The sulfonic acid is neutralized with sodium hydroxide or sodium chloride to yield the sodium salt2 : -
Purification:
Crystallization from hot 10% NaOH or water followed by drying under inert atmosphere yields >98% purity .
Industrial-Scale Production
Industrial processes optimize yield (62–78%) by salting out with NaCl and iterative crystallization2 . Residual inorganic salts (≤10%) may persist in commercial grades .
Industrial and Research Applications
Concrete Superplasticizers
As a high-performance superplasticizer, sodium 2-naphthalenesulfonate reduces water content in concrete by 15–25%, enhancing compressive strength (30–50 MPa) and workability . Its dispersive action prevents agglomeration of cement particles, critical for high-slump applications .
Textile and Dye Industries
The compound acts as a dye dispersant, improving color uniformity and penetration. It reduces dye aggregation by 40–60% in polyamide and polyester fabrics .
Environmental and Geochemical Tracers
Recent studies highlight its role as a groundwater tracer for quantifying organic carbon (OC) content. Sorption coefficients () range from 1,240–1,875 L/kg in sediments with 0.1–2.67% OC, correlating linearly with OC fraction .
Micellar and Colloidal Systems
In surfactant chemistry, sodium 2-naphthalenesulfonate forms micelles with a critical micellar concentration (CMC) of 0.82–0.92 mM . Nuclear magnetic resonance (NMR) studies reveal naphthyl ring stacking in micelles, influencing aggregate morphology (e.g., vesicles, rodlike structures) .
Cosmetic and Agricultural Uses
Approved for topical cosmetics (≤0.1% in leave-on products), it functions as a stabilizer . In agrochemicals, it enhances pesticide adhesion and foliar spread, increasing efficacy by 20–30% .
Hazard | Precaution |
---|---|
Dust Inhalation | Use NIOSH-approved respirators |
Skin Contact | Wear nitrile gloves and lab coats |
Storage | Keep in airtight containers at 25 °C |
Regulatory status includes EPA approval under TSCA and FDA compliance for indirect food additives .
Emerging Research Directions
Uranium Remediation
Pilot studies demonstrate its utility in retarding uranium mobility in OC-rich aquifers via competitive sorption ( L/kg) .
Advanced Material Synthesis
Incorporation into graphene oxide composites improves dispersion stability by 70%, enabling applications in conductive inks .
Pharmaceutical Analysis
As a reagent in ion-pair chromatography, it enables iodine speciation in urine with detection limits of 0.1 µg/L .
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